tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide
Description
tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide is a thiomorpholine derivative featuring a six-membered ring containing one sulfur and one nitrogen atom. The sulfur is oxidized to a sulfoxide (1-oxide), introducing chirality and influencing polarity and solubility. Key structural elements include:
- tert-Butyl carboxylate: A sterically bulky, electron-donating protecting group that enhances stability and modulates lipophilicity.
- Benzyloxy carbonyl (Cbz) imino group: A common amine-protecting group that can be cleaved via hydrogenolysis.
- Sulfoxide moiety: Enhances hydrogen-bonding capacity and may affect biological activity or crystallinity.
This compound is likely utilized in medicinal chemistry as a building block for drug candidates, leveraging the thiomorpholine scaffold’s conformational flexibility and the sulfoxide’s stereoelectronic properties .
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl 1-oxo-1-phenylmethoxycarbonylimino-1,4-thiazinane-4-carboxylate |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-9-11-25(22,12-10-19)18-15(20)23-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
QSHIINBJSBBGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=NC(=O)OCC2=CC=CC=C2)(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide typically involves multiple steps. One common synthetic route starts with the preparation of the thiomorpholine ring, followed by the introduction of the benzyloxycarbonyl group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1.2.1 Nucleophilic Substitution Reactions
The imino group (C=N) and carboxylate ester are reactive sites for nucleophilic attack. For example:
-
Mechanism : Nucleophiles (e.g., amines, alcohols) attack the electrophilic carbonyl carbon adjacent to the imino group, facilitated by the electron-withdrawing effect of the sulfur atom in the thiomorpholine ring .
-
Conditions : Typically conducted in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., DIPEA) .
1.2.2 Ester Hydrolysis
The tert-butyl carboxylate ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic : Cleavage with HCl in dioxane generates the carboxylic acid .
-
Basic : Saponification with aqueous NaOH yields the sodium salt .
1.2.3 Coupling Reactions (Amidation/Peptide Bond Formation)
Similar to coupling reagents like TCBOXY , the compound may activate carboxylic acids for amide or peptide synthesis:
-
Mechanism : The imino group acts as an intermediate, forming an oxyma ester that undergoes stereoselective substitution with nucleophiles (e.g., amines) .
-
Advantages : Potential suppression of racemization during coupling, as observed in analogous reagents .
1.2.4 Benzyloxycarbonyl (Cbz) Group Cleavage
The Cbz group is removable under catalytic hydrogenation or acidic conditions (e.g., HBr in acetic acid), exposing the amine for further functionalization .
Reaction Conditions and Efficiency
Mechanistic Insights
The thiomorpholine sulfur atom and imino group enhance electrophilicity at the carbonyl carbon, enabling efficient nucleophilic substitution. For example, in amidation:
-
Activation : The carboxylate reacts with the imino group to form an oxyma ester intermediate.
-
Substitution : Nucleophiles attack the activated carbonyl, releasing the oxyma anion .
Stability and Byproduct Management
The compound generates 2,4,6-trichlorobenzoic acid and oxyma as byproducts during coupling reactions. These are recoverable and reusable via acid/base workup or microwave-assisted recombination .
Racemization Suppression
In analogous coupling reagents (e.g., TCBOXY), minimal racemization (<1%) is observed during amidation, attributed to the resonance stabilization of intermediates . This suggests the target compound may exhibit similar enantioselective behavior.
Comparison with Related Reagents
| Reagent | Yield | Racemization | Byproducts |
|---|---|---|---|
| TCBOXY | 90% | n.d. | Trichlorobenzoic acid, oxyma |
| HATU | 90% | 1.6% | HBTU byproducts |
| Target Compound | n.a. | Likely <1% | Similar to TCBOXY |
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Its unique structure allows for diverse functionalization, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the thiomorpholine ring may interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 1-((2,2,2-trifluoroacetyl)imino)thiomorpholine-4-carboxylate 1-oxide (CAS 1956382-45-8)
- Key differences: The trifluoroacetyl group replaces the benzyloxy carbonyl, introducing strong electron-withdrawing effects. The trifluoroacetyl group also improves metabolic stability compared to Cbz .
- Similarities :
- Shared sulfoxide and tert-butyl carboxylate groups, suggesting comparable solubility and crystallinity.
Non-Oxidized Thiomorpholine Derivatives (e.g., 2-Phenyl-2-thiomorpholinoacetonitrile, CAS 128407-23-8)
- Key differences :
- Absence of sulfoxide reduces polarity and chirality.
- Impact : Lower solubility in polar solvents but higher stability toward reducing conditions.
- Applications: Non-oxidized thiomorpholines are often intermediates in alkaloid synthesis, whereas sulfoxide-containing derivatives may target chiral environments in enzymes .
Azetidine Derivatives ()
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)
- Structural contrast :
- Four-membered azetidine ring (vs. six-membered thiomorpholine), increasing ring strain and reactivity.
- Fluorine and hydroxymethyl substituents introduce steric and electronic effects absent in the target compound.
- Functional implications : Azetidines are prized in drug design for their rigidity and metabolic resistance, whereas thiomorpholines offer greater conformational flexibility .
Imidazole Derivatives ()
Examples: 4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole
- Key differences: Imidazole core (aromatic, planar) vs. thiomorpholine (non-aromatic, puckered). Multiple tert-butoxy and benzylamino groups create steric hindrance and hydrogen-bonding diversity.
- Applications : Imidazoles are common in enzyme inhibitors (e.g., kinase targets), while thiomorpholines may serve as peptidomimetics or protease substrates .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Solubility | Notable Reactivity |
|---|---|---|---|---|---|
| tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide | Not provided | C₁₇H₂₁N₂O₅S | Cbz imino, tert-butyl carboxylate, sulfoxide | Moderate in DMSO | Hydrogenolysis of Cbz; chiral resolution |
| tert-Butyl 1-((2,2,2-trifluoroacetyl)imino)thiomorpholine-4-carboxylate 1-oxide | 1956382-45-8 | C₁₃H₁₈F₃N₂O₄S | Trifluoroacetyl, tert-butyl carboxylate, sulfoxide | High in acetone | Nucleophilic acyl substitution |
| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | C₉H₁₆FNO₃ | Azetidine, tert-butyl carboxylate, fluoromethyl | Low in water | Ring-opening via strain relief |
Biological Activity
tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide is a complex organic compound notable for its unique structural features, including a thiomorpholine ring and a sulfoxide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and interactions with biological targets.
Structural Characteristics
The molecular structure of this compound includes:
- Thiomorpholine Ring : A six-membered ring containing sulfur, contributing to the compound's reactivity.
- Benzyloxycarbonyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.
- Sulfoxide Functionality : May enhance pharmacological properties by influencing the compound's interaction with biological targets.
Antibacterial Properties
Research indicates that derivatives of thiomorpholine, particularly those similar to this compound, exhibit significant antibacterial activity. Notably, compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antibacterial Activity of Thiomorpholine Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Streptococcus pneumoniae | High |
| This compound | Staphylococcus aureus, Streptococcus pneumoniae | Significant |
Preliminary studies suggest that compounds with structures similar to this compound may interact with proteins involved in bacterial resistance mechanisms, such as gyrase and topoisomerase. These interactions can provide insights into optimizing drug design and enhancing efficacy .
Case Studies
Recent investigations have focused on the synthesis and biological evaluation of thiomorpholine derivatives, including this compound. One study demonstrated that modifications to the benzyloxycarbonyl group significantly influenced antibacterial activity and selectivity against resistant strains .
Study Findings
In a comparative analysis of various thiomorpholine derivatives:
- The presence of the benzyloxycarbonyl moiety was found to enhance antibacterial potency.
- Structural modifications led to varied interactions with bacterial enzymes, affecting overall efficacy.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide?
Methodological Answer:
Synthesis typically involves multi-step protection/deprotection strategies. For example:
Thiomorpholine Oxidation : Start with thiomorpholine derivatives (e.g., thiomorpholine-1-oxide) and introduce the tert-butoxycarbonyl (Boc) group via carbamate formation .
Imino Group Installation : Use benzyloxycarbonyl (Cbz) reagents to functionalize the imino group under anhydrous conditions, ensuring inert atmospheres (N₂/Ar) to prevent hydrolysis .
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization from dichloromethane/hexane mixtures.
Characterization :
- NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm regiochemistry and oxidation state .
- HPLC (≥99% purity, C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Refinement via SHELXL (SHELX suite) for unambiguous structural confirmation .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential reactivity of thiomorpholine derivatives with thiol-sensitive biomolecules .
- Storage : Store at –20°C under nitrogen, shielded from moisture (hydrolysis risk of Boc/Cbz groups) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) may arise from:
Tautomerism : The imino group (C=N) can exhibit keto-enol tautomerism; use variable-temperature NMR to assess dynamic equilibria .
Oxidation Artifacts : Verify the 1-oxide moiety’s stability via cyclic voltammetry or compare with synthetic intermediates (e.g., non-oxidized thiomorpholine analogs) .
Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts (e.g., with Gaussian) to cross-validate experimental data .
Advanced: What is the compound’s role in multicomponent reactions (MCRs) for heterocycle synthesis?
Methodological Answer:
The thiomorpholine-1-oxide core acts as a sulfur-containing building block in MCRs:
Cycloadditions : Participate in [3+2] or [4+1] cycloadditions with nitrile oxides or isocyanides to form thiazolidine derivatives .
Catalysis : Use Pd(OAc)₂/Xantphos systems to couple the Boc-protected amine with aryl halides, enabling C–N bond formation for bioactive molecule synthesis .
Mechanistic Probes : Monitor sulfur oxidation states (e.g., S→SO) via in situ Raman spectroscopy to track reaction pathways .
Advanced: How can computational modeling predict the compound’s reactivity in drug discovery contexts?
Methodological Answer:
Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina, focusing on the thiomorpholine sulfur’s nucleophilicity .
ADMET Prediction : Use QikProp or SwissADME to estimate bioavailability, considering the Boc/Cbz groups’ lipophilicity (LogP ~2.5) .
Reactivity Descriptors : Calculate Fukui indices (via DFT) to identify electrophilic/nucleophilic sites for functionalization .
Advanced: What strategies optimize stereochemical control during synthesis?
Methodological Answer:
Chiral Auxiliaries : Introduce enantiopure benzyloxy groups (e.g., (R)- or (S)-configured Cbz precursors) to direct asymmetric imino formation .
Kinetic Resolution : Use lipase-mediated acylations (e.g., CAL-B enzyme) to separate diastereomers at the thiomorpholine stage .
Crystallization-Induced Asymmetric Transformation : Recrystallize racemic mixtures with chiral additives (e.g., tartaric acid) to enrich desired enantiomers .
Advanced: How does the compound’s 1-oxide moiety influence its electronic properties?
Methodological Answer:
Electron Density Mapping : Compare electron localization (ELF analysis) of the sulfoxide (S=O) vs. sulfide (S) forms to assess resonance effects .
Redox Behavior : Perform cyclic voltammetry in DMF (0.1 M TBAPF₆) to measure oxidation potentials (Epa ≈ +1.2 V vs. Ag/AgCl) .
Spectroscopic Signatures : IR spectroscopy (S=O stretch ~1050 cm⁻¹) and XPS (S 2p binding energy shifts) confirm oxidation state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
